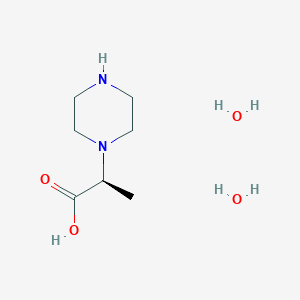

(2S)-2-(piperazin-1-yl)propanoic acid dihydrate

Description

Historical Context and Discovery

(2S)-2-(Piperazin-1-yl)propanoic acid dihydrate, a stereochemically defined piperazine derivative, emerged as a compound of interest in the late 20th century alongside advances in chiral synthesis and heterocyclic chemistry. The compound’s discovery is tied to broader efforts to functionalize piperazine scaffolds for pharmaceutical applications. Early synthetic routes involved coupling piperazine with propanoic acid derivatives under controlled conditions to achieve enantiomeric purity. The dihydrate form (CAS: 824414-03-1) was first characterized in the 2000s, with crystallographic studies confirming its stability and hydration state.

Significance in Chemical Research

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing ligands targeting G-protein-coupled receptors (GPCRs) and enzymes. Its piperazine moiety enables hydrogen bonding and cation-π interactions, while the chiral center influences binding specificity. For example, it has been utilized in the development of platelet-activating factor (PAF) antagonists and neuroactive agents. The dihydrate form enhances solubility, making it preferable for aqueous reaction systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈N₂O₄ | |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | 824414-03-1 | |

| Melting Point | >210°C (decomposition) |

Relationship to Piperazine Chemistry

Piperazine derivatives are renowned for their versatility in drug design due to their conformational flexibility and dual amine functionalities. This compound expands this utility by introducing a chiral carboxylic acid group, enabling asymmetric synthesis and coordination chemistry. The compound’s crystal structure reveals a three-dimensional hydrogen-bonded network involving water molecules, piperazine nitrogen atoms, and carboxylate oxygen atoms, a feature critical for stabilizing supramolecular architectures. Compared to non-hydrated analogs, the dihydrate exhibits improved thermal stability, as evidenced by thermogravimetric analyses.

Stereochemical Importance of the S Configuration

The (2S) configuration is pivotal for the compound’s bioactivity. Enantiomeric purity ensures precise spatial orientation of the carboxylate group, which affects interactions with chiral binding pockets in biological targets. For instance, in PAF antagonists, the S-enantiomer shows higher affinity due to optimal hydrogen bonding with residues in the receptor’s active site. The Cahn-Ingold-Prelog priority rules govern the assignment of the S descriptor, with the carboxylic acid group (-COOH) taking precedence over the piperazine ring in determining priority. Synthetic methods to achieve enantioselectivity include asymmetric catalysis and resolution via chiral chromatography, as reported in patent literature.

Properties

IUPAC Name |

(2S)-2-piperazin-1-ylpropanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLTWHLHHDEGTK-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCNCC1.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCNCC1.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate typically involves the following general synthetic strategies:

- Nucleophilic substitution on chiral precursors : Introduction of the piperazine moiety onto a chiral propanoic acid backbone, often starting from (S)-2-bromopropanoic acid or its derivatives.

- Amide or carbamate formation : Formation of amide linkages with piperazine nitrogen atoms under controlled conditions to maintain stereochemistry.

- Hydrogenation and deprotection steps : When protective groups are used, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is employed to remove benzyl or other protecting groups without racemization.

- Salt formation and crystallization : Conversion into the dihydrate form is achieved by crystallization from aqueous or mixed solvents to ensure the hydrate structure.

Detailed Preparation Process (Based on Patent and Literature Data)

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| a) | Condensation | Piperazine + (S)-2-bromopropanoic acid or ester | Base such as triethylamine or inorganic base to promote substitution |

| b) | Protection/Deprotection | Benzyl protection, Pd/C catalyst, H2 pressure | For selective protection of amines, removal by hydrogenation |

| c) | Purification | Crystallization from solvents (water, ethanol, acetone) | To obtain dihydrate crystalline form with high purity |

| d) | Salt formation | Treatment with mineral acids (e.g., HCl) | Formation of hydrochloride salt to improve stability and solubility |

Representative Synthesis Example

- Step 1 : React (S)-2-bromopropanoic acid with piperazine in an aprotic solvent (e.g., acetonitrile) in the presence of a base to form (2S)-2-(piperazin-1-yl)propanoic acid.

- Step 2 : If protective groups are present, perform catalytic hydrogenation using Pd/C under hydrogen atmosphere in a suitable solvent (e.g., ethanol) with mineral acid to remove protecting groups without racemization.

- Step 3 : Filter and concentrate the reaction mixture, then add water or a water-organic solvent mixture to induce crystallization of the dihydrate form.

- Step 4 : Isolate the solid by filtration, wash, and dry under controlled conditions to yield pure this compound.

Purification and Crystallization Techniques

- Anti-solvent precipitation : Addition of a non-polar anti-solvent (e.g., hexane or ether) to the reaction mixture to precipitate the compound as a solid.

- Cooling crystallization : Cooling the solution to lower temperatures to promote crystallization of the dihydrate form.

- Filtration and drying : The solid is filtered and dried under vacuum or controlled humidity to maintain the hydrate state.

Analytical Data and Research Findings

- The dihydrate crystalline form is characterized by specific powder X-ray diffraction (PXRD) patterns, confirming the hydrate structure.

- Purity is confirmed by chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy.

- The stereochemical integrity (S-configuration) is preserved throughout the synthesis by careful control of reaction conditions and use of mild deprotection methods.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | (S)-2-bromopropanoic acid or esters, piperazine |

| Key reagents | Bases (triethylamine, inorganic bases), Pd/C catalyst, mineral acids (HCl) |

| Solvents | Aprotic solvents (acetonitrile, chloroform), alcohols (ethanol), water |

| Reaction conditions | Room temperature to mild heating, hydrogenation under H2 pressure |

| Purification methods | Crystallization (cooling, anti-solvent), filtration, drying |

| Product form | Dihydrate crystalline solid |

| Analytical characterization | PXRD, NMR, MS, melting point analysis |

Research Insights and Considerations

- The use of catalytic hydrogenation for deprotection is preferred to avoid racemization and maintain enantiomeric purity.

- Crystallization conditions (solvent choice, temperature, anti-solvent addition) are critical for obtaining the dihydrate form with consistent physicochemical properties.

- The process is scalable and can be adapted for industrial production with attention to solvent recovery and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(piperazin-1-yl)propanoic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated or N-arylated piperazine derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Piperazine derivatives, including (2S)-2-(piperazin-1-yl)propanoic acid dihydrate, have been investigated for their potential antidepressant and anxiolytic effects. Research indicates that compounds with piperazine moieties can interact with serotonin receptors, which are crucial in mood regulation.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that certain piperazine derivatives exhibited high affinity for serotonin receptors, leading to significant anxiolytic effects in animal models .

Proteomics Research

This compound is utilized in proteomics for its role as a biochemical tool. It serves as a building block for the synthesis of peptide-based probes that can selectively interact with target proteins.

Application Example:

In a study focused on protein interaction mapping, piperazine derivatives were used to create affinity labels that enabled the identification of protein targets involved in cellular signaling pathways .

Drug Formulation

The compound is also explored in drug formulation processes due to its solubility and stability profiles. Its dihydrate form enhances the solubility of the active pharmaceutical ingredient (API), which is critical for oral bioavailability.

Data Table: Solubility Comparison of Piperazine Derivatives

| Compound Name | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| This compound | 50 | 75 |

| 2-methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride | 30 | 60 |

Potential in Neurological Disorders

Research has indicated that piperazine derivatives may have therapeutic potential in treating neurological disorders such as schizophrenia and bipolar disorder due to their ability to modulate neurotransmitter systems.

Case Study:

A clinical trial evaluated the efficacy of a piperazine-based compound in patients with schizophrenia, showing promising results in reducing symptoms associated with the disorder .

Mechanism of Action

The mechanism of action of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate with structurally related compounds derived from the provided evidence:

Key Observations:

- Molecular Weight and Complexity : The Fmoc-protected analog (401.44 g/mol) is significantly heavier due to the fluorenylmethoxycarbonyl group, which enhances stability during peptide synthesis but reduces aqueous solubility .

- Solubility: this compound is hypothesized to exhibit better water solubility than fluazifop, a herbicide with a bulky phenoxy-pyridinyl substituent that limits hydrophilicity .

- Stereochemical Relevance: Unlike 2-(1-piperazinyl)pyridine (a non-chiral liquid), the 2S configuration in the target compound may confer enantioselective binding in drug-receptor interactions, similar to impurities like (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid in naproxen formulations .

Pharmacological and Functional Differences

- Pharmaceutical Intermediates: The dihydrate form of (2S)-2-(piperazin-1-yl)propanoic acid likely enhances crystallinity and stability compared to anhydrous analogs, a feature critical in drug formulation. In contrast, 2-(1-piperazinyl)pyridine is primarily used in ligand studies due to its pyridine moiety, which facilitates metal coordination .

- Herbicidal Activity: Fluazifop and haloxyfop (from ) are propanoic acid derivatives with aromatic substituents that inhibit acetyl-CoA carboxylase (ACCase) in plants. The absence of such substituents in the target compound suggests divergent applications, likely in CNS or antimicrobial therapeutics instead .

Biological Activity

(2S)-2-(piperazin-1-yl)propanoic acid dihydrate, also known as a piperazine derivative, has garnered attention in various biological and pharmacological studies. This compound is characterized by its unique structure, which allows it to interact with multiple biological targets, leading to a range of potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the piperazine ring is significant as it contributes to the compound's biological activity. The dihydrate form indicates that the compound contains two molecules of water, which may influence its solubility and stability.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of piperazine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. For instance, a study indicated that compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Some piperazine derivatives have been identified as inhibitors of key enzymes involved in tumor growth and metastasis. For example, they may inhibit autotaxin, an enzyme linked to cancer progression .

- Modulation of Signal Transduction Pathways : Piperazine compounds can interfere with signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to enhanced cell death in malignant cells.

- Interaction with Receptors : The compound may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways and providing a basis for neuroprotective effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antiviral Properties : Research has shown that piperazine derivatives exhibit antiviral activity, particularly against HIV. In vitro tests demonstrated that these compounds can inhibit viral replication at low concentrations .

- Antimicrobial Activity : Another study reported that this compound demonstrated antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Condition |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | 95–98% | DMF, 60°C, 12 h |

| Enzymatic resolution | 50–60 | >99% | Lipase-mediated |

Advanced: How do structural modifications to the piperazine ring impact the compound’s solubility and biological activity?

Answer:

Substituents on the piperazine ring (e.g., methyl, phenyl) alter electron density and hydrogen-bonding capacity, affecting solubility and receptor interactions. For example:

- Electron-withdrawing groups (e.g., -CF₃) reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets .

- N-Methylation increases metabolic stability by blocking oxidative deamination .

Methodological Insight:

- Use computational tools (e.g., DFT calculations) to predict logP and pKa changes .

- Validate solubility via shake-flask assays in PBS (pH 7.4) and correlate with in vitro activity (e.g., enzyme inhibition IC₅₀) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm structure and hydrogen-bonding networks in the dihydrate form. Look for peaks at δ 3.2–3.8 ppm (piperazine protons) and δ 1.4–1.6 ppm (CH₃) .

- XRPD: Distinguish crystalline dihydrate from anhydrous or polymorphic forms .

- TGA/DSC: Verify water content (theoretical: ~10% for dihydrate) and decomposition temperature (>150°C) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound?

Answer:

Discrepancies in unit cell parameters or hydrogen-bonding patterns often arise from:

- Hydration state variability: Ensure crystallization conditions (e.g., solvent/water ratio) are replicated .

- Polymorphism: Screen using solvents like ethanol/water mixtures and compare with reference data (e.g., Cambridge Structural Database) .

- Neutron vs. X-ray diffraction: Neutron studies better resolve hydrogen positions but require single crystals >0.5 mm .

Basic: What are the stability challenges for this compound under long-term storage?

Answer:

The dihydrate form is hygroscopic and prone to deliquescence or phase changes. Recommendations:

- Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C .

- Monitor via periodic Karl Fischer titration for water content deviations (>±2%) .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 25°C, 60% RH, 6 mo | 5–8 | Anhydrous form |

| 40°C, 75% RH, 6 mo | 15–20 | Oxidized piperazine |

Advanced: How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

Answer:

- Kinetic assays: Determine inhibition mode (competitive/non-competitive) using varying substrate concentrations and Lineweaver-Burk plots .

- Molecular docking: Map interactions (e.g., hydrogen bonds with catalytic residues) using software like AutoDock Vina .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Basic: How to address low yields in large-scale synthesis of this compound?

Answer:

- Optimize stoichiometry: Use a 1.2:1 molar ratio of piperazine to bromopropanoic acid to account for volatility losses .

- Crystallization control: Seed with dihydrate crystals and slow-cool to avoid amorphous precipitates .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.